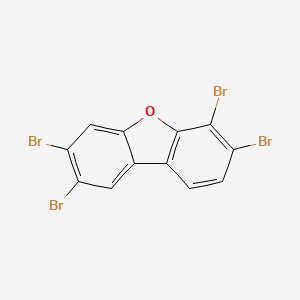

2,3,6,7-Tetrabromo-dibenzofuran

Description

Properties

IUPAC Name |

2,3,6,7-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOTUEUURVSLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335665 | |

| Record name | 2,3,6,7-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-88-7 | |

| Record name | 2,3,6,7-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Chemistry of 2,3,6,7 Tetrabromo Dibenzofuran

Controlled Laboratory Synthesis Routes

The creation of 2,3,6,7-Tetrabromo-dibenzofuran in a laboratory setting can be achieved through several strategic methods. These routes are designed to control the placement of bromine atoms on the dibenzofuran (B1670420) structure.

Direct Bromination of Dibenzofuran Derivatives

One of the primary methods for synthesizing tetrabromodibenzofurans is through the direct bromination of dibenzofuran. clockss.org This process involves treating dibenzofuran with bromine, often in the presence of a catalyst like iron powder and a solvent such as carbon tetrachloride. clockss.org The reaction conditions, including temperature and the ratio of reactants, are carefully controlled to achieve the desired level of bromination. For instance, reacting dibenzofuran with an excess of bromine at 50°C for three hours can yield a mixture of tetrabromodibenzofurans, including the 2,3,7,8- and 1,2,7,8-isomers. clockss.org Further bromination of tribromodibenzofurans can also produce tetrabromo-isomers. clockss.org

Cyclization Reactions from Substituted Diaryl Ethers

An alternative synthetic strategy involves the cyclization of appropriately substituted diaryl ether precursors. This method builds the central furan (B31954) ring from a more flexible open-chain molecule. The synthesis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols, catalyzed by bromoperoxidase, is a related precursor reaction. acs.org These OH-PBDEs can then potentially undergo cyclization to form dibenzofuran structures. For example, the coupling of bromophenoxy radicals, generated from the oxidation of bromophenols, can lead to the formation of OH-PBDEs. acs.org

Palladium-Catalyzed Cyclization Approaches

Modern synthetic organic chemistry often employs palladium catalysts to facilitate the formation of complex ring systems. Palladium-catalyzed reactions can be used for the synthesis of substituted furans and benzofurans. mdpi.commdpi.comnih.gov For instance, a two-step palladium-catalyzed process involving a Suzuki-Miyaura cross-coupling followed by a double Buchwald-Hartwig reaction has been used to synthesize benzo researchgate.netsmolecule.comfuro[3,2-b]indoles. beilstein-journals.org A similar strategic approach could be envisioned for the synthesis of the 2,3,6,7-Tetrabromo-dibenzofuran skeleton, starting from suitably brominated precursors. These methods offer high efficiency and regioselectivity in constructing the dibenzofuran core. nih.gov

Unintentional Formation Pathways and Precursors in Industrial and Environmental Processes

2,3,6,7-Tetrabromo-dibenzofuran and other polybrominated dibenzofurans (PBDFs) are not intentionally produced for commercial use, except in small quantities for scientific research. iaeg.comt3db.ca Their presence in the environment is primarily the result of unintentional formation during various thermal and industrial processes. researchgate.netiaeg.comaaqr.org

Precursor Formation Mechanisms

The formation of PBDFs is strongly linked to the thermal degradation of brominated flame retardants (BFRs). researchgate.netmurdoch.edu.aucdu.edu.au When materials containing BFRs are subjected to heat, such as during incineration, recycling, or accidental fires, they can break down and reform into more toxic compounds like PBDFs. researchgate.netaaqr.orgmurdoch.edu.au

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been widely used in plastics, textiles, and electronics. researchgate.netdiva-portal.orgnih.gov There is a strong correlation between the congener patterns of PBDEs and the resulting PBDFs, indicating that PBDEs are direct precursors. murdoch.edu.aucdu.edu.au The thermal decomposition of PBDEs, particularly highly brominated congeners like decabromodiphenyl ether (BDE-209), is a significant pathway for the formation of PBDFs. nih.gov The process can involve the cleavage of the ether bond followed by cyclization, or intramolecular cyclization with the loss of a bromine atom.

Interactive Data Table: Laboratory Synthesis of Brominated Dibenzofurans

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| Dibenzofuran | Bromine, Fe powder, CCl4, 50°C, 3h | 1,2,7,8- and 2,3,7,8-Tetrabromodibenzofuran (B3055897) | 87% (mixture) | clockss.org |

| 2,4-Dibromophenol | Bromoperoxidase, Br-, H2O2, pH 6.5 | 2'-HO-BDE-121 and 4'-HO-BDE-121 | ~2.8% conversion | acs.org |

| 2,3-Dibromobenzofuran | 2-Bromophenylboronic acid, Pd(PPh3)4, K3PO4 | 3-Bromo-2-(2-bromophenyl)benzofuran | 84% | beilstein-journals.org |

Bromophenols (e.g., 2,4,6-Tribromophenol) as Precursors

Bromophenols are significant precursors in the formation of polybrominated dibenzofurans (PBDFs), including 2,3,6,7-TeBDF. researchgate.net Specifically, 2,4,6-Tribromophenol (2,4,6-TBP), a compound used as a fungicide and in the manufacturing of flame retardants, has been identified as a key starting material. researchgate.netnih.gov

Under thermal stress, 2,4,6-TBP can undergo a series of reactions, including debromination, bromine substitution, and rearrangement, to form various PBDFs. researchgate.net The formation of 2,3,7,8-substituted PBDFs from 2,4,6-TBP is a complex process. researchgate.net One of the proposed pathways involves the C-C coupling of radical intermediates that are generated from the debromination of 2,4,6-TBP. researchgate.net For instance, the thermal degradation of 2,4,6-TBP can lead to the formation of 2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TBDF). researchgate.net

The yields of 2,3,7,8-substituted PBDFs from the thermal treatment of 2,4,6-TBP can range from 0.067 to 10.3 ng/g. researchgate.net

De Novo Synthesis Routes in Thermal Processes

De novo synthesis is a significant pathway for the formation of halogenated dibenzofurans in high-temperature environments, such as incinerators and metallurgical processes. dss.go.thnih.gov This process involves the formation of these compounds from elemental carbon, oxygen, and halogens (in this case, bromine) on the surface of fly ash particles. nih.govpops.int

While much of the research on de novo synthesis has focused on chlorinated dioxins and furans (PCDD/Fs), the same principles apply to their brominated counterparts. pops.int The process is typically catalyzed by transition metals present in the fly ash. mq.edu.au The optimal temperature range for de novo synthesis of PCDD/Fs is generally between 200°C and 400°C. mq.edu.au For some types of fly ash, such as that from sinter plants, a second formation maximum around 400°C has been observed. nih.gov In these processes, the formation of furans is often favored over dioxins. nih.govmq.edu.au

Biosynthesis and Natural Formation Processes

While the primary sources of 2,3,6,7-TeBDF are anthropogenic, there is evidence of natural formation of some brominated compounds. For example, 2,4,6-Tribromophenol, a precursor to TeBDF, has been found in marine organisms like Lanice conchilega. nih.gov Additionally, hydroxylated polybrominated diphenyl ethers (HO-PBDEs), which can be precursors to PBDFs, are known to be produced naturally in the marine environment. researchgate.net However, direct biosynthesis of 2,3,6,7-TeBDF in organisms has not been extensively documented.

Catalytic Influences on Formation (e.g., Metals like Cu, Fe, Sb2O3)

The formation of PBDFs, including 2,3,6,7-TeBDF, is significantly influenced by the presence of certain metals that act as catalysts. Copper (Cu), iron (Fe), and antimony trioxide (Sb2O3) have been shown to play a role in these reactions. researchgate.netresearchgate.net

Copper (Cu): Copper is a highly effective catalyst in the formation of both chlorinated and brominated dioxins and furans. pops.intaaqr.org It can promote the formation of PBDFs through mechanisms like the Ullmann reaction. researchgate.net Studies have shown that Cu can increase the formation of PBDD/Fs during the pyrolysis of plastic blends containing brominated flame retardants. pops.int

Iron (Fe): Iron also acts as a catalyst in the formation of these compounds. researchgate.netmq.edu.au Iron oxides, in particular, can facilitate the debromination of brominated flame retardants. researchgate.net

Antimony Trioxide (Sb2O3): Often used as a synergist with brominated flame retardants, Sb2O3 can influence the thermal degradation process. researchgate.net During pyrolysis, it can react with hydrogen bromide to form antimony tribromide (SbBr3). researchgate.net The presence of Sb2O3 has been found to decrease the degradation temperature of plastics containing brominated flame retardants. researchgate.net

Research on the thermal products of 2,4,6-TBP has shown that the addition of Cu, Fe, and Sb2O3 tends to accelerate the formation of ortho-substituted PBDFs more so than the 2,3,7,8-substituted congeners. researchgate.net The catalytic effect of copper via the Ullmann reaction was found to be the highest for PBDD/F formation pathways, while the oxidation of bromophenol by iron was also significant. researchgate.net

Formation in Thermal Disposal of E-waste and Metallurgical Industries

The thermal disposal of electronic waste (e-waste) and activities in the metallurgical industry are major sources of 2,3,6,7-TeBDF and other PBDFs. mq.edu.aupops.int

E-waste: E-waste contains significant quantities of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), in plastics used for housing and on printed circuit boards. pops.intresearchgate.net During thermal processes like incineration, pyrolysis, or even uncontrolled burning, these BFRs can be converted into PBDFs. pops.intresearchgate.net The formation of PBDFs from PBDEs is a major pathway due to the relatively low energy required for this conversion. researchgate.net High concentrations of PBDFs have been found in soils and dust at e-waste recycling sites. researchgate.net

Metallurgical Industries: High-temperature processes in the iron and steel industry, such as sintering, can also lead to the formation of halogenated dioxins and furans. nih.govmq.edu.au The presence of carbon, a chlorine or bromine source, and catalytic metals in the raw materials and fly ash provides the necessary conditions for de novo synthesis. mq.edu.au Emissions from electric arc furnaces used in steel-making have been shown to contain PBDD/Fs. pops.int

The following table summarizes the formation of 2,3,6,7-TeBDF and related compounds in these industrial settings.

| Industrial Process | Precursors | Key Conditions | Catalysts | Resulting Compounds |

|---|---|---|---|---|

| E-waste Incineration/Pyrolysis | PBDEs, TBBPA in plastics | High temperatures (above melting point of plastics) | Cu, Fe | PBDD/Fs, including 2,3,7,8-substituted congeners |

| Metallurgical Processes (e.g., Sintering) | Carbon, Bromine/Chlorine sources | Temperatures between 200°C and 450°C | Cu, Fe | PCDD/Fs and PBDD/Fs (de novo synthesis) |

Environmental Occurrence, Distribution, and Fate of 2,3,6,7 Tetrabromo Dibenzofuran

Sources and Release Pathways in the Environment

2,3,6,7-Tetrabromodibenzofuran (2,3,6,7-TeBDF) is not a commercially manufactured chemical but rather an unintentional byproduct of various industrial and thermal processes. nih.govwikipedia.org Its presence in the environment is a result of anthropogenic activities, primarily linked to the production and use of brominated flame retardants (BFRs). nih.gov

Industrial thermal processes are a significant source of polybrominated dibenzofurans (PBDFs), including 2,3,6,7-TeBDF. These compounds can be formed during the pyrolysis and combustion of materials containing brominated flame retardants. nih.govresearchgate.net For example, the pyrolysis of tetrabromobisphenol A (TBBPA), a widely used BFR, can lead to the formation of PBDFs. pops.int

Specific industrial activities identified as sources include:

Metallurgical Industries: Emissions from electric arc furnaces in steel-making processes have been shown to contain PBDFs. pops.int

Waste Incineration: The incineration of municipal and industrial waste, particularly e-waste containing plastics with BFRs, is a major release pathway. pops.intpops.int Incomplete combustion conditions, such as those in accidental fires and uncontrolled burning, can lead to considerable formation of PBDFs. researchgate.net

Cement Kilns: The co-processing of BFR-containing wastes in cement kilns can result in the formation and release of PBDFs. pops.int

Studies have shown that the presence of metals like copper can increase the formation of PBDFs during the pyrolysis of plastic blends containing BFRs. pops.int

The recycling of plastics containing BFRs is another important pathway for the release of 2,3,6,7-TeBDF into the environment and its introduction into new consumer products. pops.int PBDFs, including 2,3,7,8-TeBDF, have been detected in various consumer products, especially those made from black plastics, which often originate from recycled electronic waste. pops.intnih.gov

High concentrations of BFRs like TBBPA have been found in recycled acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastics. dtu.dk The thermal stress that plastics undergo during recycling processes can promote the formation of PBDFs. researchgate.netpops.int Consequently, products made from these recycled materials, such as toys and other consumer goods, can be contaminated with these compounds. pops.intnih.gov

Table 1: Examples of 2,3,7,8-TeBDF and other PBDF Congeners Detected in Various Matrices

| Matrix | Detected Congeners | Concentration/Remarks | Reference |

| Black Toys & Consumer Products | PBDD/Fs | Up to 17,000 pg BEQ/g | pops.int |

| Human Adipose Tissue | 2,3,7,8-TeBDF | 0.23 to 0.54 pg/g lipid | pops.int |

| Human Milk (Shanghai) | 2,3,7,8-TeBDF | Mean: 3.2 pg/g (72.5% detection rate) | pops.int |

| E-waste Plastics | PBDFs | Higher levels than chlorinated dioxins in effluents | nih.gov |

Environmental Compartmentalization and Transport

Due to its chemical properties, 2,3,6,7-TeBDF is persistent in the environment and can be transported over long distances. muni.cz Its low water solubility and high octanol/water partition coefficient mean it tends to bind to organic matter in soil and sediment. usgs.gov

2,3,6,7-TeBDF can be released into the atmosphere from combustion sources and subsequently undergo long-range atmospheric transport. pops.intmuni.cz In the atmosphere, it exists in both the vapor phase and bound to particulate matter. osti.gov The partitioning between these two phases depends on factors like vapor pressure and ambient temperature. osti.gov

Atmospheric deposition, through both wet (rain) and dry processes, is a key mechanism for the transfer of 2,3,6,7-TeBDF from the atmosphere to terrestrial and aquatic ecosystems. osti.gov Studies have confirmed the presence of PBDFs in air and deposition samples from remote areas, indicating the importance of long-range atmospheric transport. pops.int

Once deposited into aquatic environments, 2,3,6,7-TeBDF, due to its hydrophobic nature, tends to partition from the water column to sediment. usgs.gov Sediments are considered the primary sink for these compounds in aquatic systems. usgs.gov The estimated half-life of related compounds in sediment exceeds five years. usgs.gov

The low water solubility of PBDFs decreases as the number of bromine atoms increases. usgs.gov They have been detected in the sediments of rivers and lakes, often in areas with industrial activity or receiving inputs from wastewater treatment plants. acs.orgnih.gov

Similar to aquatic systems, soil is a major reservoir for 2,3,6,7-TeBDF in the terrestrial environment. who.int The compound binds strongly to soil organic matter, which limits its mobility and potential for leaching into groundwater. ccme.ca However, photodegradation in soil can occur, potentially leading to the formation of other brominated or mixed halogenated dibenzofurans. ccme.ca

Contamination of soil can occur through atmospheric deposition, the application of sewage sludge, or the disposal of contaminated materials. inchem.org Studies have shown the presence of PBDFs in soil samples, with concentrations varying depending on the proximity to sources. researchgate.netacs.org

Bioaccumulation and Biota Levels (Excluding Human Bioaccumulation)

Polybrominated dibenzofurans (PBDFs), including the congener 2,3,6,7-tetrabromodibenzofuran, are persistent organic pollutants that can accumulate in living organisms. Due to their lipophilic (fat-loving) nature, these compounds tend to build up in the fatty tissues of animals, a process known as bioaccumulation. This section details the presence and concentration of these compounds in aquatic and terrestrial organisms, based on available scientific research. It is important to note that while the focus is on 2,3,6,7-tetrabromodibenzofuran, much of the available environmental monitoring data pertains to the closely related and more frequently studied 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF) or the broader class of PBDFs.

Accumulation in Aquatic Organisms

PBDFs are known to be present in the aquatic environment, and their tendency to bioaccumulate has been observed in a variety of marine and freshwater species. nih.gov The accumulation is influenced by the specific congener, the species' metabolism, and its position in the food web.

Studies have detected various PBDF congeners in fish, shellfish, and marine mammals. diva-portal.org For instance, research in the Mediterranean Sea detected several 2,3,7,8-substituted PBDD and PBDF congeners in wild aquatic organisms. nih.gov In a study of wild Sarda sarda (Atlantic bonito), 2,3,7,8-TBDD and 2,3,7,8-TBDF were among the congeners found, with concentrations ranging from 0.01 to 0.89 pg/g fresh weight. nih.gov These findings suggest that even if contamination levels are low, these compounds are present and bioaccumulating in marine life. nih.gov

High levels of PBDDs and PBDFs have also been identified in organisms from the Baltic Sea, a region known for significant environmental contamination. diva-portal.orgdiva-portal.org The congener profiles in biota from this area often show a dominance of tetra- and penta-substituted PBDD/Fs. diva-portal.org

Marine mammals, being at the top of many aquatic food chains, can exhibit significant bioaccumulation of persistent pollutants. A study on juvenile male pilot whales from the Faroe Islands analyzed blubber samples for a range of brominated and chlorinated dioxins. pure.fonih.gov In these animals, PBDFs were the predominant group among the brominated dioxins, accounting for an average of 79% of the total PBDD/Fs. The total concentration of PBDD/Fs ranged widely, from 0.080 to 71 pg/g lipid weight. pure.fonih.gov The most abundant congener in half of the whales was 1,2,3,4,6,7,8-HpBDF, a more highly brominated furan (B31954). pure.fonih.gov

Concentrations of Select Polybrominated Dibenzofurans (PBDFs) in Aquatic Organisms

| Species | Location | Compound/Congener | Concentration | Tissue | Reference |

|---|---|---|---|---|---|

| Atlantic Bonito (Sarda sarda) | Mediterranean Sea | 2,3,7,8-TBDF & other PBDD/Fs | 0.01 - 0.89 pg/g (fresh weight) | Muscle | nih.gov |

| Pilot Whale (Globicephala melas) | Faroe Islands | ΣPBDD/Fs | 0.080 - 71 pg/g (lipid weight) | Blubber | pure.fonih.gov |

| Pilot Whale (Globicephala melas) | Faroe Islands | 1,2,3,4,6,7,8-HpBDF | Most abundant congener in 50% of samples | Blubber | pure.fonih.gov |

A study on the early-life stage of the Japanese medaka fish provided insights into the relative potency and uptake of different PBDFs. nih.govresearchgate.net Researchers determined that the transfer rate of these compounds from water to fish eggs was related to their lipophilicity (log Kow), with more highly brominated furans showing a lower transfer rate than tetrabrominated ones. nih.govresearchgate.net Specifically for 2,3,7,8-tetrabromodibenzofuran, the study established a TCDD-relative potency factor based on egg concentration to be 0.92, indicating significant toxicity potential. nih.govresearchgate.net

Accumulation in Terrestrial Organisms

Data on the bioaccumulation of 2,3,6,7-tetrabromodibenzofuran in terrestrial organisms is limited. However, the general principles of bioaccumulation for lipophilic compounds apply, and studies on related compounds provide an indication of potential exposure and accumulation in terrestrial food webs.

Birds, particularly birds of prey at the top of the food chain, are often monitored for persistent organic pollutants. While much of the research has focused on chlorinated dioxins (PCDDs/PCDFs) and polybrominated diphenyl ethers (PBDEs), the presence of PBDFs is an area of growing concern. sfei.orgresearchgate.netcdnsciencepub.com For instance, studies on double-crested cormorant eggs from the San Francisco Bay showed decreasing trends for chlorinated dioxin toxic equivalents (TEQs), but also highlighted the presence of other halogenated compounds like PBDEs. sfei.org Given that PBDFs can be contaminants in PBDE mixtures, there is a potential for exposure in these species. nih.gov

Research on the thermal degradation of polybrominated biphenyls (PBBs), another class of flame retardants, has shown that brominated dibenzofurans can be formed. sci-hub.se Studies on domestic and laboratory animals that were exposed to PBBs indicated the potential for these transformation products to be present in their tissues. sci-hub.se

While direct measurements of 2,3,6,7-tetrabromodibenzofuran in terrestrial wildlife are not widely available in the reviewed literature, the detection of PBDFs and PBDDs in various environmental samples, such as soil and dust, suggests a pathway for exposure to terrestrial animals. semanticscholar.orgaaqr.org The bioaccumulation potential in terrestrial species is expected to be influenced by factors similar to those in aquatic systems, including the animal's diet, metabolic capabilities, and the specific properties of the PBDF congener.

Reported Findings Related to PBDFs in Terrestrial Biota

| Organism/Matrix | Location | Finding | Relevance | Reference |

|---|---|---|---|---|

| Birds of Prey | General | PBDEs detected in eggs; PBDFs are known contaminants of PBDE mixtures. | Suggests a potential exposure pathway for PBDFs in avian species. | nih.govsemanticscholar.org |

| Double-Crested Cormorant (Phalacrocorax auritus) | San Francisco Bay, USA | Eggs analyzed for chlorinated dioxins and PBDEs. | Indicates the value of bird eggs as a matrix for monitoring persistent halogenated compounds. | sfei.org |

| Domestic and Laboratory Animals | Experimental studies | Formation of brominated dibenzofurans from PBBs demonstrated. | Shows a potential source and pathway for PBDF accumulation in animals exposed to other brominated flame retardants. | sci-hub.se |

Environmental Transformation and Degradation Mechanisms of 2,3,6,7 Tetrabromo Dibenzofuran

Photolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, is a significant transformation pathway for polybrominated dibenzofurans (PBDFs). In the presence of sunlight, PBDFs can undergo photolysis more rapidly than their chlorinated counterparts (PCDFs). researchgate.netsemanticscholar.org The rate of degradation is often proportional to the degree of bromination. semanticscholar.org

The primary photolytic degradation pathway for PBDFs is reductive debromination, which involves the removal of bromine atoms from the molecule. semanticscholar.org This process leads to the formation of lower brominated congeners. For instance, the photolysis of decabromodiphenyl ether (BDE-209) in various media has been shown to produce a range of lower brominated diphenyl ethers and polybrominated dibenzofurans. dntb.gov.ua Another observed mechanism is the intramolecular cyclization of polybrominated diphenyl ethers (PBDEs) following the homolytic dissociation of a carbon-bromine bond, which also generates PBDFs. mdpi.com

Biotransformation Processes in Environmental Matrices

Biotransformation, the chemical alteration of substances by living organisms, is a critical process in determining the persistence and toxicity of 2,3,6,7-TeBDF.

Microbial Degradation Mechanisms

The microbial degradation of halogenated dibenzofurans is a potential pathway for their removal from the environment. While specific studies on the microbial degradation of 2,3,6,7-TeBDF are limited, research on related compounds provides valuable insights.

Aerobic bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade lower chlorinated dioxins. who.int The degradation is often initiated by dioxygenase enzymes that attack the ring adjacent to the ether oxygen. who.int For instance, Staphylococcus auriculans DBF63 can grow on dibenzofuran (B1670420), degrading it to salicylic (B10762653) acid and gentisic acid. vulcanchem.com This suggests that microorganisms possessing the necessary enzymatic machinery could potentially degrade the dibenzofuran backbone of 2,3,6,7-TeBDF.

Anaerobic dehalogenation is another important microbial process, particularly for highly halogenated compounds. Higher chlorinated dioxins are known to be reductively dechlorinated in anaerobic sediments, a process in which bacteria from the genus Dehalococcoides are implicated. who.int Similarly, anaerobic and anoxic sediments are major sinks for polybrominated diphenyl ethers (PBDEs), where anoxic dehalogenation by microorganisms is an important elimination route. frontiersin.org Higher brominated PBDEs are generally more resistant to microbial degradation than lower brominated congeners. frontiersin.org However, the presence of lower brominated congeners can enhance the microbial degradation of higher brominated ones. frontiersin.org This suggests that anaerobic microbial communities could potentially debrominate 2,3,6,7-TeBDF.

Enzymatic Biotransformation

In animal systems, 2,3,7,8-substituted PBDFs are known to be metabolized. A study on the biotransformation of several brominated dibenzofurans in C57BL/6J mice provided specific data for 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF), a close isomer of 2,3,6,7-TeBDF. dntb.gov.uamdpi.comresearchgate.net

The study found that 2,3,7,8-substituted dibenzofurans accumulate mainly in the liver. mdpi.com The hepatic uptake of 2,3,7,8-TeBDF was 33% of the administered dose. mdpi.comresearchgate.net All tested 2,3,7,8-substituted dibenzofurans were metabolized into monohydroxylated products in the liver. dntb.gov.uaresearchgate.net The elimination from the liver followed first-order kinetics, with the half-life of 2,3,7,8-TeBDF being 8.8 days, which is comparable to that of 2,3,7,8-TCDD (8.7 days). dntb.gov.uamdpi.comresearchgate.net The presence of four halogen atoms at the 2, 3, 7, and 8 positions of the dibenzofuran structure is a major factor for the biological persistence of these compounds. mdpi.com

Table 1: Hepatic Uptake and Elimination Half-Life of 2,3,7,8-Tetrabromodibenzofuran in Mice

| Parameter | Value | Reference |

| Hepatic Uptake (% of dose) | 33% | mdpi.comresearchgate.net |

| Elimination Half-Life (days) | 8.8 | dntb.gov.uamdpi.comresearchgate.net |

| Primary Metabolites | Monohydroxylated products | dntb.gov.uaresearchgate.net |

These findings indicate that enzymatic processes, likely involving cytochrome P450 monooxygenases, play a role in the biotransformation of 2,3,7,8-TeBDF, leading to its eventual elimination from the body.

Thermal Degradation and Thermolytic Stability

The thermal degradation of brominated flame retardants (BFRs) is a significant source of polybrominated dibenzofurans (PBDFs) in the environment. murdoch.edu.aunih.gov Laboratory and pilot-scale studies have investigated the thermal decomposition of pure BFRs and BFR-containing polymers under both oxidative and pyrolytic conditions, typically at temperatures ranging from 280 to 900°C. murdoch.edu.aucdu.edu.au

The thermal degradation of BFRs can lead to the formation of brominated products of incomplete combustion (BPICs), which include brominated benzenes and phenols. murdoch.edu.au These precursors can then react to form PBDDs and PBDFs. murdoch.edu.au The pyrolysis of polybrominated diphenyl ethers (PBDEs) can result in the formation of PBDFs and PBDDs, with lower brominated PBDEs favoring transformation into PBDD/Fs. nih.gov For example, the pyrolysis of a single PBDE congener can transform into specific PBDF or PBDD congeners based on their bromination pattern. nih.gov

While specific data on the thermal decomposition temperature of 2,3,6,7-TeBDF is not available, the thermal behavior of related compounds provides some indication of its stability. Thermally, 2,3,7,8-TCDD is quite stable, with rapid decomposition occurring only at temperatures above 750°C. who.int In general, the thermal decomposition of BFRs is influenced by factors such as the chemical structure, the polymer matrix, residence time, bromine input, oxygen concentration, and temperature. murdoch.edu.au

Chemical Oxidation and Reduction Processes

Chemical oxidation and reduction processes, particularly Advanced Oxidation Processes (AOPs), represent potential methods for the degradation of persistent organic pollutants like 2,3,6,7-TeBDF.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. abpsoil.comresearchgate.net These processes can be more efficient than conventional chemical oxidation methods. abpsoil.com

Common AOPs include:

Fenton's Reagent: This system uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.netpjoes.com The efficiency of the Fenton process is dependent on factors such as pH, and the concentrations of H₂O₂ and Fe²⁺. pjoes.com It has been shown to be effective in degrading various organic pollutants, including some pesticides and nitroaromatic compounds. pjoes.comkirj.ee Studies on the degradation of polychlorinated biphenyls (PCBs) using Fenton's reagent have shown that lower chlorinated congeners are degraded more readily than higher chlorinated ones. semanticscholar.org

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH. researchgate.net Ozonation has been used to treat a variety of industrial pollutants. nih.gov The combination of ozone with hydrogen peroxide (peroxone) or UV light can enhance the generation of hydroxyl radicals and improve degradation efficiency. researchgate.net

Photochemical AOPs: These processes combine UV radiation with oxidants like H₂O₂ or O₃ to generate hydroxyl radicals. abpsoil.com The photo-Fenton process (UV/H₂O₂/Fe²⁺) is another effective AOP that can achieve complete mineralization of some organic pollutants. researchgate.net A study on the sonochemical degradation of 2,3,7,8-TCDD in an aqueous solution with a Fe(III)/UV system demonstrated rapid removal of the compound, highlighting the potential of such combined AOPs. nih.gov

While specific studies on the degradation of 2,3,6,7-TeBDF using AOPs are lacking, the known reactivity of hydroxyl radicals with a wide range of aromatic compounds suggests that these methods could be effective for its degradation. researchgate.netdntb.gov.ua

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a significant transformation pathway for polyhalogenated aromatic compounds in anaerobic environments. This process involves the removal of halogen atoms (in this case, bromine) from the aromatic structure, which are replaced by hydrogen atoms. This transformation is primarily mediated by anaerobic microorganisms and can also be influenced by abiotic factors.

Under anaerobic conditions, such as those found in sediments and certain soils, microbial communities play a crucial role in the reductive debromination of polybrominated dibenzofurans (PBDFs). frontiersin.orgresearchgate.netnih.gov Specific genera of bacteria, such as Dehalococcoides, have been identified as key players in the dehalogenation of halogenated organic compounds. frontiersin.orgnih.govnih.gov These microorganisms can utilize halogenated compounds as electron acceptors in a process known as dehalorespiration. rutgers.edu The process can also occur cometabolically, where the debromination happens in the presence of a primary electron acceptor. nih.govnih.gov

Research on related polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) has shown that the position of the halogen substituent on the aromatic ring influences the rate and sequence of removal. frontiersin.org There is often a preferential removal of bromine atoms from the para- and meta- positions. frontiersin.org For 2,3,6,7-Tetrabromodibenzofuran, all bromine atoms are in lateral positions (2, 3, 6, and 7), which are analogous to the toxicologically relevant positions in chlorinated dioxins and furans. diva-portal.org The microbial reductive dehalogenation of these laterally substituted congeners is an important detoxification pathway because it has the potential to decrease their toxicity. rutgers.edu

The stepwise removal of bromine atoms from 2,3,6,7-tetrabromodibenzofuran would lead to the formation of various lower-brominated dibenzofuran congeners. For instance, the initial debromination would result in tribromodibenzofurans, followed by dibromo- and monobromodibenzofurans, and potentially culminating in the formation of dibenzofuran. However, it is important to note that the partial debromination of highly halogenated compounds can sometimes result in daughter products with increased toxicity. frontiersin.orgnih.gov

Theoretical studies using density functional theory (DFT) on related halogenated compounds suggest that the reductive dehalogenation process likely occurs through an electron transfer mechanism. mdpi.com The reaction rates can be correlated with the lowest unoccupied molecular orbital (LUMO) energy and electron affinity of the congener. mdpi.com This indicates that the electronic structure of the molecule is a key determinant of its susceptibility to reductive dehalogenation.

The table below illustrates a hypothetical reductive debromination pathway for 2,3,6,7-Tetrabromodibenzofuran, based on general principles observed for similar compounds.

| Parent Compound | Potential Intermediate Products | Potential Final Product |

| 2,3,6,7-Tetrabromodibenzofuran | 2,3,6-Tribromodibenzofuran | Dibenzofuran |

| 2,3,7-Tribromodibenzofuran | ||

| 2,6-Dibromodibenzofuran | ||

| 2,7-Dibromodibenzofuran | ||

| 2-Monobromodibenzofuran | ||

| 3-Monobromodibenzofuran |

Advanced Analytical Methodologies for Detection and Quantification of 2,3,6,7 Tetrabromo Dibenzofuran

Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of 2,3,6,7-TeBDF is the preparation of the sample. This process aims to isolate the target analyte from the complex sample matrix and remove interfering substances that could compromise the accuracy and reliability of the results. researchgate.net The choice of technique depends heavily on the matrix type, which can range from soil and sediment to biological tissues and industrial emissions. nih.govresearchgate.net

The goal of extraction is to efficiently transfer 2,3,6,7-TeBDF from the solid or liquid sample matrix into a solvent. Several techniques are employed, each with specific advantages regarding solvent consumption, time, and efficiency.

Soxhlet Extraction: A classic and robust technique, Soxhlet extraction has been widely used for extracting PBDFs from solid samples like indoor dust, PM2.5 filters, and sediment. nih.govaaqr.orgresearchgate.net It involves continuous extraction with a solvent such as toluene (B28343) for an extended period, typically 24 hours, to ensure thorough removal of the analytes from the matrix. aaqr.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption compared to traditional methods. nih.govresearchgate.net This technique has been successfully applied to extract a range of brominated flame retardants, including PBDFs, from sediment and biological samples using solvents like dichloromethane (B109758) or mixtures of dichloromethane and n-hexane. nih.govresearchgate.net

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, disrupting the sample matrix and enhancing the extraction of analytes. nih.govresearchgate.net It is a relatively fast and simple method for the extraction of brominated flame retardants from polymeric materials. researchgate.net

QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," the QuEChERS method is a streamlined approach that involves an extraction and partitioning step with acetonitrile (B52724), followed by a dispersive solid-phase extraction (dSPE) clean-up. mdpi.com It is gaining popularity for its simplicity and efficiency in analyzing a wide range of analytes in complex matrices like food and environmental samples. mdpi.com

Following extraction, the resulting extract contains not only the target 2,3,6,7-TeBDF but also a multitude of co-extracted interfering compounds, such as lipids, other persistent organic pollutants (POPs), and notably, polybrominated diphenyl ethers (PBDEs), which can be present at much higher concentrations. nih.govresearchgate.net Therefore, a multi-step clean-up and fractionation procedure is essential.

The most common approach involves column chromatography using various adsorbent materials to separate the analytes from interferences.

Multi-layered Silica (B1680970) Gel Columns: These columns often contain layers of silica gel modified with sulfuric acid and potassium hydroxide (B78521) to remove oxidizable substances and acidic compounds. researchgate.netnih.govdiva-portal.org

Alumina and Florisil Columns: Alumina and Florisil column chromatography are frequently used for further purification. aaqr.orgresearchgate.netdiva-portal.org A Florisil column, in particular, has been shown to be highly effective in separating PBDFs from the bulk of PBDEs, which can otherwise interfere with the analysis. researchgate.netresearchgate.net

Activated Carbon Columns: An activated carbon column is a crucial step for fractionating planar compounds like PBDFs from non-planar compounds. nih.govdiva-portal.orgresearchgate.net The planar molecules are strongly adsorbed onto the carbon, while non-planar compounds can be eluted with a non-polar solvent like n-hexane. The target PBDFs are then recovered by back-flushing the column with a stronger solvent like toluene. diva-portal.org

Gel-Permeation Chromatography (GPC): For samples with high-fat content, such as biological tissues and milk, GPC is often used as an initial clean-up step to remove lipids before proceeding to the more specific adsorption chromatography steps. nih.gov

Throughout the sample preparation process, samples are typically shielded from UV light to prevent potential photodegradation of the light-sensitive brominated compounds. diva-portal.orgnih.gov

Table 1: Summary of Sample Preparation Techniques for 2,3,6,7-Tetrabromo-dibenzofuran Analysis

Chromatographic Separation Techniques

After the extensive clean-up process, the purified extract is subjected to chromatographic separation to resolve 2,3,6,7-TeBDF from other co-eluting congeners and residual interfering compounds before detection.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of PBDFs. aaqr.orgnih.gov The technique's high resolving power is necessary to separate the numerous isomers that can be present in environmental samples.

Columns: Capillary columns, such as the non-polar DB-5ht or BPX-5, are commonly used. aaqr.orgdiva-portal.org To minimize the thermal degradation that more highly brominated compounds can undergo at high temperatures, analysts often prefer shorter GC columns with thinner phase coatings. researchgate.netsciex.com

Injection: Programmable Temperature Vaporizing (PTV) injection is sometimes applied, which allows for the introduction of larger sample volumes onto the column. diva-portal.org

Isomer Separation: Achieving chromatographic separation of the toxic 2,3,7,8-substituted congeners from other isomers is a critical goal of the GC method to ensure accurate toxicity assessment. acs.org

Two-Dimensional GC (GCxGC): For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power by using two columns with different stationary phases, providing a much higher resolution of individual components. acs.orgnih.gov

While GC is the predominant separation technique, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly utilized alternative. sciex.com A key advantage of HPLC is that it operates at ambient temperatures, thus avoiding the potential for thermal degradation of thermally labile compounds like some higher brominated flame retardants. sciex.com

Method: Reversed-phase UHPLC (Ultra-High-Performance Liquid Chromatography) systems using columns like the C18 are common. nih.gov

Mobile Phase: A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water is typically used to achieve optimal separation of the target compounds. nih.gov

Mass Spectrometry (MS) Detection and Confirmation

Mass Spectrometry is the definitive detection technique for the analysis of 2,3,6,7-TeBDF, providing the required sensitivity and specificity for confirmation and quantification at trace levels.

High-Resolution Mass Spectrometry (HRMS) is the most widely employed technique, often coupled with HRGC (HRGC-HRMS). nih.govresearchgate.netnih.gov

High Resolution: The analysis is performed at a mass resolving power of >10,000, which allows for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). diva-portal.org

Ionization: Electron Ionization (EI) is the standard ionization technique used. diva-portal.org

Detection Mode: Detection is carried out in the Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to monitor the two most abundant ions of the characteristic molecular bromine cluster for each congener. diva-portal.org This enhances sensitivity and selectivity.

Quantification: Quantification is performed using the isotope dilution method. diva-portal.org Prior to extraction, a known amount of a ¹³C-labeled internal standard (e.g., ¹³C₁₂-2,3,7,8-TeBDF) is added to the sample. The concentration of the native compound is then calculated by comparing its response to that of the labeled standard, which corrects for any loss of analyte during the sample preparation and analysis steps. diva-portal.orgepa.gov

Confirmation Criteria: Confirmation of the analyte's identity is based on several criteria, including the retention time falling within a specific window of the corresponding labeled standard and the isotopic abundance ratio of the monitored ions being within a specified tolerance of the theoretical value.

In a notable case, a broad screening analysis using GC-HRMS successfully identified 2,3,7,8-TeBDF in egg and broiler fat samples where previous tests for regulated dioxins had failed, highlighting the power of this technique in identifying emerging contaminants. mdpi.comwur.nlwur.nl

Table 2: Summary of Instrumental Analysis Techniques for 2,3,6,7-Tetrabromo-dibenzofuran

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the gold standard for the analysis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, including 2,3,6,7-TeBDF. nih.govresearchgate.netresearchgate.net This powerful technique allows for the separation of complex mixtures and the precise mass measurement of individual congeners, which is crucial for differentiating between isomers. researchgate.netwho.int

The HRGC-HRMS system is operated in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by focusing on specific ions characteristic of the target analytes. epa.govnih.gov For PBDD/Fs, the instrument is typically set to a mass resolution of greater than 10,000, which allows for the accurate identification and quantification of these compounds at ultra-trace levels, often in the picogram per cubic meter (pg/m³) range for air samples. epa.gov The analysis involves monitoring two ions from the molecular ion cluster for each target analyte to ensure accurate identification. nih.gov

Recent advancements have focused on optimizing analytical methods to handle potential challenges such as the thermal and photolytic degradation of PBDD/Fs. researchgate.netacs.org This includes the development of cleanup and fractionation steps to remove interfering compounds, like polybrominated diphenyl ethers (PBDEs), which can co-elute and interfere with the analysis. researchgate.netacs.org

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate quantification method used in conjunction with HRGC-HRMS for the analysis of PBDD/Fs. nih.govresearchgate.netresearchgate.net This technique involves adding a known amount of a stable isotope-labeled analogue of the target compound (e.g., ¹³C₁₂-labeled 2,3,7,8-TBDD) to the sample before extraction and cleanup. epa.gov

This labeled internal standard behaves almost identically to the native analyte throughout the analytical process, including extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard in the final analysis, any losses of the analyte during sample preparation can be accurately corrected for. This results in highly precise and reliable quantitative data. epa.gov The use of a high proportion of ¹³C-labeled surrogates for internal standardization is a key feature of robust analytical methodologies for these compounds. Studies have shown that this method can achieve recoveries of sampling standards in the range of 63%-100% and internal standards in the range of 52%-132%. researchgate.net

Complementary Detection and Screening Approaches

In addition to the highly specific instrumental methods, complementary approaches are employed for screening and assessing the potential biological effects of complex mixtures containing compounds like 2,3,6,7-TeBDF.

Effect-Based Bioassays (e.g., DR CALUX)

Effect-based bioassays, such as the Dioxin-Responsive Chemical Activated Luciferase gene Expression (DR CALUX®) bioassay, are valuable tools for screening samples for dioxin-like activity. biodetectionsystems.comnih.govchromatographyonline.com These bioassays utilize genetically modified cell lines, often rat hepatoma (H4IIE) cells, that produce a measurable response (e.g., light emission from luciferase) when exposed to compounds that bind to the aryl hydrocarbon receptor (AhR). biodetectionsystems.com Dioxins, furans, and other dioxin-like compounds, including many PBDFs, are potent AhR agonists. semanticscholar.org

The DR CALUX bioassay provides a measure of the total toxic equivalency (TEQ) of a sample, which represents the combined biological effect of all dioxin-like compounds present. biodetectionsystems.com This method is particularly useful for identifying samples that warrant further, more detailed chemical analysis. nih.govchromatographyonline.comnih.gov In some cases, a high response in the bioassay has led to the identification of previously unquantified contaminants, such as 2,3,7,8-TBDF in food samples, which were not detected by standard targeted analyses. nih.govnih.govwur.nlwur.nlmdpi.com The relative potency (REP) of a specific compound, like 2,3,7,8-TBDF, can be determined in the DR CALUX bioassay by comparing its dose-response curve to that of the reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov

Chemometric Analysis of Congener Profiles

Chemometric analysis, particularly Principal Component Analysis (PCA), is a statistical method used to analyze and interpret the complex data generated from the analysis of PBDD/F congeners. dntb.gov.uadiva-portal.orgacs.orgnih.gov By examining the relative abundance of different congeners (the congener profile), researchers can identify patterns and relationships that may indicate the source of the contamination. nih.govresearchgate.netacs.org

Different industrial processes, combustion sources, and environmental transport pathways can result in characteristic congener profiles. nih.govacs.org PCA can help to differentiate between these sources by reducing the dimensionality of the data and highlighting the key congeners that contribute to the variation between samples. acs.orgnih.gov This approach has been successfully used to identify potential emission sources in various environmental matrices, such as the atmosphere and milk samples. acs.orgnih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) measures are fundamental to obtaining reliable and defensible data in the environmental analysis of PBDD/Fs. epa.govdiva-portal.orgaaqr.org These measures are incorporated into every stage of the analytical process, from sampling to data evaluation. epa.gov

Key QA/QC protocols include:

Method Blanks: Analyzing solvent and glassware blanks to ensure they are free from contamination. aaqr.org

Field Blanks: Analyzing a clean sampling medium that has been taken to the sampling site and handled in the same way as the actual samples to check for contamination during sampling and transport. aaqr.org

Spiked Samples: Adding a known amount of the target analytes to a clean matrix to assess the accuracy and recovery of the analytical method. aaqr.org

Isotope Ratios: Confirming the identity of the analytes by ensuring that the ratio of two ions in a molecular ion cluster is within a specified tolerance (e.g., ±15%). diva-portal.org

Retention Time Match: Verifying that the retention time of the analyte in the sample matches that of a known standard. diva-portal.org

Calibration: Regularly analyzing calibration standards to ensure the instrument's response is linear and consistent. epa.gov

Adherence to established methods, such as those from the U.S. Environmental Protection Agency (EPA), and successful participation in proficiency testing programs are also crucial for demonstrating a laboratory's capability to produce high-quality data. epa.gov

Mechanistic Studies in Model Systems Non Human Biological Systems

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The biological and toxic effects of 2,3,6,7-TBDD are largely mediated through its binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. wikipedia.orgunimib.it This initial interaction triggers a cascade of molecular events that lead to changes in gene expression. wikipedia.orgunimib.it

2,3,6,7-Tetrabromo-dibenzofuran is recognized as a potent agonist for the AhR. medicinacomplementar.com.br The binding of ligands like TBDD to the AhR, a cytosolic transcription factor, causes the dissociation of chaperone proteins. wikipedia.org This allows the AhR-ligand complex to translocate into the nucleus. wikipedia.orgunimib.it

The structural characteristics of halogenated dibenzofurans, such as the substitution pattern of halogen atoms, are critical determinants of their binding affinity to the AhR. medicinacomplementar.com.brnih.gov Specifically, compounds with halogen substitutions at the lateral positions (2, 3, 7, and 8) exhibit the highest binding affinities. medicinacomplementar.com.br This structural requirement is fulfilled by 2,3,6,7-TBDD, contributing to its potent activation of the receptor. The AhR ligand binding domain, located within the PAS B region of the protein, is crucial for forming a functional ligand-binding entity. medicinacomplementar.com.br

Upon nuclear translocation, the ligand-bound AhR dimerizes with the AhR nuclear translocator (ARNT). wikipedia.orgunimib.it This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. wikipedia.orgt3db.ca This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. t3db.caresearchgate.netmdpi.com

Studies in mice have demonstrated that exposure to 2,3,7,8-tetrabromodibenzofuran (B3055897) (a structurally related compound) leads to a significant, dose-dependent increase in the mRNA expression of Cyp1a1, Cyp1b1, and the Ahrr (AhR repressor) in the liver. researchgate.net This induction of gene expression is a hallmark of AhR activation. researchgate.net The increased transcription of these genes is a direct consequence of the AhR/ARNT complex binding to XREs and recruiting the necessary cellular machinery for gene transcription. wikipedia.orgt3db.ca In vitro bioassays, such as the Chemical Activated Luciferase gene expression (CALUX) assay, which measures the induction of a luciferase reporter gene coupled to dioxin-responsive elements, have confirmed that some polybrominated dibenzofurans can be as potent, or even more so, than their chlorinated counterparts in inducing CYP1A1. nih.gov

In Vitro Cellular and Molecular Responses

The activation of the AhR by 2,3,6,7-TBDD initiates a range of cellular and molecular responses that can be observed in in vitro systems. These responses include alterations in enzyme activity and the modulation of key signaling pathways.

A primary and well-documented response to AhR activation by compounds like 2,3,6,7-TBDD is the induction of xenobiotic-metabolizing enzymes. t3db.ca The most prominent among these are the Phase I enzymes CYP1A1 and CYP1B1. t3db.caresearchgate.net This induction occurs in various tissues, including the liver, heart, and gills of fish, as demonstrated in studies with the related compound 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov The induction of these enzymes is a direct result of the transcriptional activation of their corresponding genes following AhR binding. researchgate.netnih.gov

Research has shown that the induction of CYP1A1 mRNA, protein, and its associated catalytic activity (ethoxyresorufin-O-deethylase or EROD activity) is a sensitive biomarker of exposure to AhR agonists. nih.govnih.gov The sustained induction of these enzymes by persistent compounds like halogenated dibenzofurans is a key factor in their biological effects. nih.gov

Emerging evidence suggests a crosstalk between the AhR signaling pathway and other critical cellular signaling cascades, such as the Wnt/β-catenin pathway. nih.gov The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. mdpi.comnih.gov In its "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. mdpi.comnih.gov The binding of Wnt ligands to their receptors disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. mdpi.comnih.gov

Studies have indicated that β-catenin is required for the AhR-mediated induction of CYP1A. nih.gov This suggests a functional interaction where the Wnt/β-catenin pathway may modulate the cellular response to AhR agonists. The precise molecular mechanisms underlying this crosstalk are still under active investigation but point to a more complex regulatory network than previously understood.

Toxicokinetic and Biotransformation Studies in Experimental Animal Models (e.g., Rodents)

The fate of 2,3,6,7-TBDD in the body, including its absorption, distribution, metabolism, and excretion (toxicokinetics), has been investigated in animal models, primarily rodents. These studies are crucial for understanding the persistence and bioaccumulation potential of this compound.

The substitution pattern of halogen atoms on the dibenzofuran (B1670420) structure is a major determinant of its metabolic stability and retention in animal tissues. nih.gov Compounds with 2,3,7,8-substitution, like the closely related 2,3,7,8-tetrabromodibenzofuran, tend to accumulate in the liver and adipose tissue. nih.govresearchgate.net

Studies in mice have shown that 2,3,7,8-substituted polybrominated dibenzofurans (PBDFs) are eliminated from the liver following first-order kinetics. nih.govresearchgate.net The elimination half-time of 2,3,7,8-tetrabromodibenzofuran (TeBDF) in the liver of mice was found to be approximately 8.8 days. nih.govresearchgate.net In contrast, non-2,3,7,8-substituted PBDFs are poorly retained in the liver and are eliminated much more rapidly. nih.govresearchgate.net

Table 1: Gene Expression Changes in Mouse Liver Following Exposure to 2,3,7,8-TeBDF

| Gene | Fold Change (vs. Control) | Statistical Significance |

| Cyp1a1 | Significantly Increased | p < 0.001 |

| Cyp1b1 | Significantly Increased | p < 0.001 |

| Ahrr | Significantly Increased | p < 0.001 |

| Data derived from studies on a structurally similar compound, 2,3,7,8-tetrabromodibenzofuran, in infant mouse offspring. researchgate.net |

Table 2: Hepatic Elimination Half-Times of Dibenzofurans in Mice

| Compound | Elimination Half-Time (days) |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 8.8 |

| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 13 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 8.7 |

| This table presents comparative data on the persistence of various halogenated dibenzofurans in the liver of exposed mice. nih.govresearchgate.net |

Comparative Biochemical Responses with Chlorinated Analogues

The biochemical and toxic effects of 2,3,7,8-TeBDF and other polyhalogenated aromatic hydrocarbons are largely mediated by the aryl hydrocarbon receptor (AhR). nih.gov Qualitatively, 2,3,7,8-substituted brominated congeners like 2,3,7,8-TeBDF produce a similar spectrum of toxic effects as their chlorinated counterparts, such as TCDD, including effects on the thymus, body weight, and liver, as well as teratogenic effects like hydronephrosis and cleft palate. nih.govnih.gov

However, there can be differences in potency. Some limited data suggest that 2,3,7,8-TeBDF may have a higher relative potency than its chlorinated analogue, which could be attributed to its longer half-life in experimental animals and humans. nih.gov In a subchronic mouse study comparing the potency of 2,3,7,8-TeBDD to TCDD for inducing the enzyme CYP1A1, the relative potency based on administered dose was lower for the brominated compound. nih.gov However, when evaluated based on tissue concentrations, the relative potency of 2,3,7,8-TeBDD was significantly higher. nih.gov This highlights the importance of considering toxicokinetics when comparing the biochemical responses of brominated and chlorinated analogues. The slow elimination of compounds like 2,3,7,8-TeBDF suggests that the exposure risk of brominated dibenzofurans might be underestimated when using the toxic equivalency factors of their less persistent chlorinated analogues. nih.govresearchgate.netdntb.gov.ua

Environmental Impact and Ecotoxicological Implications Excluding Human Health

Effects on Aquatic Organisms and Ecosystems

The aquatic environment is a significant sink for lipophilic compounds like 2,3,7,8-TBDF, where they can adsorb to sediment and become available to a range of organisms. researchgate.net

The early life stages of fish are particularly sensitive to dioxin-like compounds. Exposure to 2,3,7,8-substituted brominated dibenzofurans is known to cause a suite of developmental abnormalities in fish, collectively referred to as blue-sac disease, which includes symptoms like yolk sac and pericardial edema, hemorrhages, and craniofacial malformations, ultimately leading to mortality. nih.govsfu.ca

Research using the Japanese medaka (Oryzias latipes) model has been crucial in quantifying the toxicity of these compounds. Studies have established the relative potency (REP) of 2,3,7,8-TBDF compared to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In one study, 2,3,7,8-TBDF was found to have a high relative potency, demonstrating its significant toxic potential in aquatic ecosystems. sfu.ca The REPs were calculated based on concentrations in both water and fish eggs that resulted in 20% lethality 28 days after fertilization. sfu.ca The toxicity of 2,3,7,8-TBDF in medaka embryos underscores the potential risk of developmental impairments in fish populations exposed to this contaminant. nih.gov

Similar dioxin-like effects have been observed in other fish species, such as rainbow trout, where 2,3,7,8-substituted PBDFs induce blue sac syndrome. nih.gov

Relative Potency (REP) of 2,3,7,8-TBDF in Fish Early-Life Stage Toxicity Tests

Data shows the toxic potency of 2,3,7,8-Tetrabromodibenzofuran (B3055897) relative to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a baseline REP of 1. Data is derived from studies on Japanese Medaka (Oryzias latipes) and Rainbow Trout.

| Fish Model | Endpoint | REP Value (Water-based) | REP Value (Egg-based) | Source |

|---|---|---|---|---|

| Japanese Medaka | 20% Lethality at 28 days | 0.85 | 0.92 | sfu.ca |

| Rainbow Trout | Larval Mortality (Blue Sac Syndrome) | 0.250 | Not Reported | nih.gov |

Information on the specific toxicity of 2,3,7,8-TBDF to aquatic invertebrates and microorganisms is limited. However, general principles from related compounds suggest potential impacts. Aquatic invertebrates are known to bioaccumulate persistent organic pollutants from sediment and the water column. epa.gov For dioxin-like compounds, a key factor is that many invertebrates lack the metabolic pathways to efficiently break down these chemicals, which can lead to their accumulation. oasis-lmc.org

While fish are often considered more sensitive to the acute toxic effects of dioxins, possibly due to differences in the Ah receptor, the bioaccumulation in invertebrates is a critical step for transferring these contaminants up the food web. researchgate.netoasis-lmc.org Organisms like filter-feeding bivalves (e.g., mussels) and detritivorous crustaceans can accumulate PBDFs from their environment, becoming a dietary source of contamination for fish and other predators. nih.govepa.gov There is a recognized need for further research to establish specific toxicity thresholds for 2,3,7,8-TBDF in key aquatic invertebrate species such as Daphnia magna. unipd.itmdpi.comd-nb.info

Effects on Terrestrial Organisms and Ecosystems

Soils can act as long-term reservoirs for PBDFs, leading to exposure for a variety of terrestrial organisms. diva-portal.org

Soil invertebrates, particularly earthworms, play a crucial role in soil health and can be significantly impacted by contaminants. Studies on the chlorinated analogues (PCDD/Fs) show that earthworms bioaccumulate these compounds directly from the soil. researchgate.netresearchgate.net The concentration of contaminants in earthworms often correlates with soil concentrations, making them a significant vector for transferring pollutants from the soil into the terrestrial food web (e.g., to birds and mammals). researchgate.netresearchgate.net Bioaccumulation factors in earthworms can be substantial, and interestingly, may be higher in soils with lower contamination levels, a phenomenon that complicates risk assessment. researchgate.net Research on related brominated flame retardants has shown that they can cause oxidative stress and metabolic changes in earthworms. dntb.gov.ua

Soil microbial communities are fundamental to nutrient cycling and the decomposition of organic matter. Exposure to high levels of dioxin-like compounds can alter the structure and function of these communities. Research on soils contaminated with PCDD/Fs suggests that microbial diversity is often inversely proportional to the level of contamination. diva-portal.org Such contamination can create selective pressure, favoring the growth of specific microbial genera, such as Pseudomonas and Bacillus, which may possess the genetic pathways to degrade these persistent compounds. diva-portal.org

The impact of 2,3,7,8-TBDF on plant systems is primarily related to its persistence in soil and potential for surface contamination. Direct uptake from the soil into plant tissues appears to be a minor pathway. diva-portal.orgacs.org Due to the high lipophilicity (fat-loving nature) of highly brominated compounds like 2,3,7,8-TBDF, they bind strongly to organic matter in the soil, which limits their mobility and availability for root uptake and translocation into the shoots and leaves. diva-portal.org

The more significant route of plant contamination is through the atmospheric deposition of particle-bound PBDFs onto plant surfaces, such as leaves. acs.org Studies on analogous chlorinated dioxins have confirmed that bioaccumulation within plant tissues (roots and shoots) is generally negligible compared to the degradation processes occurring in the soil. mdpi.com While methods for assessing the phytotoxicity of airborne pollutants on plants like lettuce (Lactuca sativa) and white mustard (Sinapis alba) exist, specific data on the direct phytotoxic effects of 2,3,7,8-TBDF are not widely available.

Ecosystem-Level Considerations and Trophic Transfer (Excluding Human Food Chain Risks)

A primary environmental concern for 2,3,7,8-TBDF is its potential to bioaccumulate and biomagnify through food webs. As a persistent and lipophilic compound, it is readily stored in the fatty tissues of organisms. researchgate.net This process begins at the base of the food chain and can lead to progressively higher concentrations at successively higher trophic levels.

In aquatic ecosystems, 2,3,7,8-TBDF present in sediments can be taken up by benthic invertebrates (e.g., worms, crustaceans). epa.gov These invertebrates are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and aquatic mammals. At each step, the concentration of the contaminant can increase. Studies on related dioxins and furans have demonstrated trophic magnification, with Trophic Magnification Factors (TMFs) greater than 1, confirming that these chemicals biomagnify in the food web. oasis-lmc.org

A similar process occurs in terrestrial ecosystems. Soil invertebrates like earthworms accumulate the compound from the soil, serving as a concentrated food source for birds, amphibians, and small mammals, thereby facilitating the entry of 2,3,7,8-TBDF into the terrestrial food web. researchgate.netresearchgate.net The detection of PBDD/Fs in top predators in remote regions like the Arctic provides strong evidence of their capacity for long-range environmental transport and their ability to move through complex food webs. pops.int

Biomagnification Potential in Wildlife Food Webs

Biomagnification, also referred to as trophic magnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. sfu.ca A substance with a high potential for biomagnification can reach significant concentrations in top predators, even if it is present at very low levels in the environment. The detection of PBDFs in high-trophic-level wildlife, such as seals and pilot whales, underscores their potential to biomagnify. env-health.org

The potential for a chemical to biomagnify is assessed using metrics like the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF).

Biomagnification Factor (BMF): This is the ratio of a chemical's concentration in an organism to its concentration in the organism's diet, after accounting for factors like lipid content. epa.gov

Trophic Magnification Factor (TMF): This factor is determined by analyzing the concentration of a chemical across multiple trophic levels in a food web. A TMF is calculated from the slope of a regression between the chemical concentration and the trophic position (often determined using stable isotope analysis) of the organisms. sfu.canih.gov

A BMF or TMF value greater than 1 indicates that the chemical is biomagnifying in the food web. epa.govifremer.fr While specific studies quantifying the TMF for 2,3,6,7-Tetrabromo-dibenzofuran are limited, the principles governing other persistent, lipophilic compounds are applicable. diva-portal.org For instance, studies on the structurally related polychlorinated biphenyls (PCBs) and other PBDF congeners consistently show TMF values greater than 1 in various aquatic and terrestrial food webs. ifremer.frifremer.fr The biomagnification of these compounds is a significant concern for the health of wildlife at the top of the food chain.

| Factor Value | Interpretation | Implication for the Food Web |

|---|---|---|

| < 1 | Biodilution | The contaminant concentration decreases at higher trophic levels. |

| = 1 | No Trophic Magnification | The contaminant concentration does not change significantly between trophic levels. |

| > 1 | Biomagnification / Trophic Magnification | The contaminant concentration increases at higher trophic levels, posing a greater risk to apex predators. |

Ecological Risk Assessment Methodologies

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors, such as chemical contaminants. For dioxin-like compounds, including PBDFs like 2,3,6,7-Tetrabromo-dibenzofuran, the primary methodology for risk assessment is the Toxicity Equivalency Factor (TEF) approach. ornl.govnih.gov

This methodology compares the toxicity of different dioxin-like compounds to that of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). ornl.govnih.gov Each compound is assigned a Relative Potency (REP) or a TEF value, which reflects its toxicity relative to TCDD (which has a TEF of 1). nih.govepa.gov The total dioxin-like toxicity of a mixture is then calculated as the sum of the concentrations of each compound multiplied by its respective TEF, a value known as the Toxic Equivalency (TEQ). nih.gov

Research on the early-life stage of the Japanese medaka fish (Oryzias latipes) has been used to determine the relative potencies of several PBDFs. nih.govresearchgate.net In these studies, 2,3,7,8-tetrabromodibenzofuran, a closely related and highly toxic isomer of 2,3,6,7-Tetrabromo-dibenzofuran, was found to have a significant relative potency. nih.govresearchgate.net

Two types of REP values were calculated:

REPwater: Based on the concentration in the surrounding water that caused a toxic effect.

REPegg: Based on the concentration within the fish eggs that caused a toxic effect.

For environmental risk assessment, the REPwater may be more suitable as it incorporates the potential for the compound to be taken up from the water. nih.govresearchgate.net The finding that 2,3,7,8-Tetrabromodibenzofuran has an REPwater of 0.85 and an REPegg of 0.92 indicates that it is nearly as toxic as TCDD to this fish species, highlighting the significant ecological risk posed by tetrabrominated dibenzofurans. nih.govresearchgate.net

Another method used in ecological risk assessment is the Hazard Quotient (HQ), which is the ratio of a potential exposure level to a no-observed-adverse-effect-level (NOAEL). An HQ value greater than 1 suggests a potential for adverse effects. nih.gov

| Compound | REP based on Water Concentration (REPwater) | REP based on Egg Concentration (REPegg) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 (Reference) | 1.0 (Reference) |

| 2-Chloro-3,7,8-tribromodibenzofuran | 3.3 | 4.6 |

| 2,3,7,8-Tetrabromodibenzofuran | 0.85 | 0.92 |

| 1,2,3,7,8-Pentabromodibenzofuran | 0.0091 | 0.19 |

| 2,3,4,7,8-Pentabromodibenzofuran | 0.053 | 0.55 |

Theoretical and Computational Chemistry of 2,3,6,7 Tetrabromo Dibenzofuran

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its reactivity and stability. These calculations solve the electronic Schrödinger equation to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to polyhalogenated aromatic compounds like 2,3,6,7-TBDF to predict their reactivity and toxicological potential.

DFT calculations are used to determine a variety of quantum chemical descriptors that correlate with a molecule's behavior. acs.orgphyschemres.org For halogenated dibenzofurans, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. physchemres.orgirjweb.com

Other DFT-derived parameters such as electronegativity, chemical hardness, softness, and the electrophilicity index are used to develop Quantitative Structure-Activity Relationships (QSARs). acs.org For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown that congeners with higher toxicity often exhibit larger values of chemical softness. acs.org These calculations help elucidate how the electronic properties conferred by the bromine atoms at the 2,3,6,7- positions influence the molecule's interaction with biological targets. The B3LYP functional is a common choice for these types of calculations. acs.org

Table 1: Key Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation.